4-Carbamoyl-5-phenylisoxazole-3-carboxylic acid
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Overview
Description
4-Carbamoyl-5-phenylisoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-5-phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II) . Another approach involves the use of α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide under mild conditions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-5-phenylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Carbamoyl-5-phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-carbamoyl-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on neurological pathways . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Comparison: In contrast, 5-phenylisoxazole-3-carboxylic acid lacks the carbamoyl group, and 5-methyl-3-phenylisoxazole-4-carboxylic acid has a methyl group instead of a carbamoyl group, leading to different chemical properties and applications .
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
4-carbamoyl-5-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(14)7-8(11(15)16)13-17-9(7)6-4-2-1-3-5-6/h1-5H,(H2,12,14)(H,15,16) |
InChI Key |
RRSSVQUZJLVCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C(=O)O)C(=O)N |
Origin of Product |
United States |
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